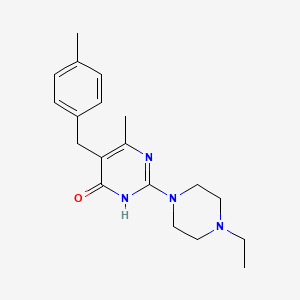![molecular formula C21H30N2 B6041672 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6041672.png)
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(4-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(4-methylphenyl)piperazine, also known as 'AH-7921', is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 has been found to have a high affinity for the mu-opioid receptor, which is responsible for mediating the effects of opioid drugs in the brain.
作用機序
AH-7921 acts on the mu-opioid receptor in the brain to produce its analgesic effects. The mu-opioid receptor is a G-protein coupled receptor that is found on the surface of neurons in the brain. When AH-7921 binds to this receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release, resulting in a reduction in pain perception.
Biochemical and Physiological Effects:
AH-7921 has been found to produce a range of biochemical and physiological effects in the brain and body. These include analgesia, sedation, respiratory depression, and euphoria. AH-7921 has also been found to produce a range of side effects, including nausea, vomiting, constipation, and itching.
実験室実験の利点と制限
AH-7921 has several advantages for use in laboratory experiments. It is a highly selective mu-opioid receptor agonist, which means that it can be used to study the specific effects of this receptor in the brain. AH-7921 is also relatively easy to synthesize, which makes it a cost-effective tool for scientific research. However, there are also several limitations to the use of AH-7921 in laboratory experiments. It is a highly potent opioid drug, which means that it can be dangerous if not handled properly. AH-7921 is also a controlled substance in many countries, which means that it may be difficult to obtain for scientific research purposes.
将来の方向性
There are several potential future directions for research on AH-7921. One area of interest is the development of new opioid drugs that are more effective and less addictive than current treatments. Another area of interest is the study of the long-term effects of opioid drugs on the brain and body, including the potential for addiction and dependence. Finally, there is a need for further research on the safety and efficacy of AH-7921 in clinical settings, particularly in the treatment of chronic pain.
合成法
The synthesis of AH-7921 involves a multi-step process that begins with the reaction of 4-methylbenzaldehyde with cyclohexanone to form 4-isopropenyl-1-cyclohexen-1-yl-methanol. This intermediate is then reacted with piperazine and 4-methylphenyl magnesium bromide to form the final product, AH-7921. The synthesis of AH-7921 is a complex process that requires a high degree of expertise in organic chemistry.
科学的研究の応用
AH-7921 has been used extensively in scientific research to study the mechanisms of action of opioid drugs in the brain. It has been found to be a potent mu-opioid receptor agonist, which means that it activates this receptor in a similar way to other opioid drugs such as morphine and fentanyl. AH-7921 has also been used to study the role of the mu-opioid receptor in pain perception and addiction.
特性
IUPAC Name |
1-(4-methylphenyl)-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2/c1-17(2)20-8-6-19(7-9-20)16-22-12-14-23(15-13-22)21-10-4-18(3)5-11-21/h4-6,10-11,20H,1,7-9,12-16H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDKQAWTYVHNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=CCC(CC3)C(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-chloro-6-ethoxy-4-{[2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B6041597.png)
![1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6041601.png)
![N-(1-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6041605.png)
![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6041609.png)
![2-fluoro-N-[2-(4-methyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B6041611.png)
![methyl 4-{[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6041621.png)

![7-(cyclopropylmethyl)-2-[(2-pyridinylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6041644.png)

![3-[2-(4-fluorophenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6041657.png)
![[2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B6041660.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide](/img/structure/B6041664.png)

![2-[4-(4-fluorobenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6041683.png)